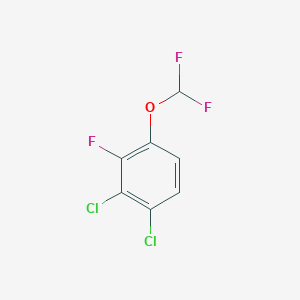

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene

Description

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene (CAS: Not listed in provided evidence) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a difluoromethoxy group. This structure confers unique physicochemical properties, such as high electronegativity and stability, making it valuable in agrochemical and pharmaceutical intermediates. Its synthesis typically involves halogenation and etherification reactions, though specific protocols are absent in the provided evidence.

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADWTKUNVZEIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions:

Oxidation:

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), resulting in the formation of corresponding chlorinated and fluorinated derivatives.

Reduction:

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, and heat.

Reduction: LiAlH₄, H₂, and a catalyst.

Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides.

Major Products Formed:

Oxidation Products: Chlorinated and fluorinated derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene has several scientific research applications:

Chemistry:

Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex organic compounds.

Catalyst: It can act as a catalyst or a ligand in various chemical reactions.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the behavior of halogenated compounds in biological systems.

Fluorescent Probes: It can be used to develop fluorescent probes for imaging and tracking biological processes.

Medicine:

Pharmaceuticals: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Drug Delivery: Its unique chemical structure makes it suitable for drug delivery systems.

Industry:

Agrochemicals: The compound is used in the production of agrochemicals, such as pesticides and herbicides.

Material Science: It finds applications in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It may modulate signaling pathways related to cellular processes, leading to its effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several halogenated benzene derivatives with structural similarities.

Table 1: Comparative Properties of Selected Halogenated Benzenes

| Compound Name | Substituents | Key Features (From Evidence) | Potential Applications (Inferred) |

|---|---|---|---|

| 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene | Cl (1,2), F (3), OCHF₂ (4) | High halogen density, polar ether group | Specialty chemicals, intermediates |

| 1,2-Difluoro-3-methoxy-benzene | F (1,2), OCH₃ (3) | Reduced halogenation, methoxy group | Solvents, mild fluorinating agents |

| 1,2-Difluoro-4-iodobenzene | F (1,2), I (4) | Heavy halogen (iodine), lower polarity | Radiolabeling, imaging agents |

| 1,2-Dimethoxy-4-fluorobenzene | OCH₃ (1,2), F (4) | Methoxy dominance, limited halogen | Fragrance synthesis, organic dyes |

Key Observations:

Halogen Diversity : The target compound exhibits a higher halogen count (Cl, F) compared to analogs like 1,2-Difluoro-3-methoxy-benzene, enhancing its reactivity in electrophilic substitution reactions .

Application Divergence : Compounds like 1,2-Difluoro-4-iodobenzene are suited for niche applications (e.g., radiolabeling), whereas the target compound’s multi-halogen structure aligns with agrochemical synthesis, where stability under harsh conditions is critical.

Research Findings and Limitations

While the provided evidence lacks explicit data on the target compound, inferences can be drawn from structurally related molecules:

- Thermal Stability : Chlorinated derivatives (e.g., 1,2-Diiodobenzene) typically exhibit higher decomposition temperatures (>200°C) than fluorinated analogs, suggesting similar robustness for the target compound .

- Synthetic Challenges: The introduction of a difluoromethoxy group (as in the target compound) requires specialized fluorination agents like DAST (diethylaminosulfur trifluoride), unlike simpler methoxy or iodo substitutions .

Critical Notes on Evidence Limitations

The evidence provided is insufficient for a rigorous comparison. Key gaps include:

- Absence of spectral data (NMR, IR) for the target compound.

- No explicit mention of this compound in the catalog, necessitating reliance on structural analogs.

- Limited application-specific data (e.g., bioavailability, toxicity).

Recommendations for Further Research

To address these gaps, consult peer-reviewed journals (e.g., Journal of Fluorine Chemistry) or patents focusing on halogenated benzene derivatives. Experimental validation of reactivity, stability, and biological activity is critical for advancing applications in medicinal or agrochemical chemistry.

Biological Activity

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a methoxy group. This specific arrangement impacts its reactivity and stability, contributing to its biological activity.

Biological Activity

Mechanisms of Action

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity and influence receptor signaling pathways, potentially leading to therapeutic effects. Specific studies are needed to elucidate its pharmacological profile fully.

Case Studies

- Enzyme Interaction Studies : Research indicates that similar fluorinated compounds can influence the activity of enzymes involved in metabolic processes. For instance, studies on fluorinated aromatic compounds have shown that they can act as substrates or inhibitors for various enzymes, impacting metabolic pathways in microorganisms like Pseudomonas putida .

- Toxicological Assessments : Toxicological studies have demonstrated that certain chlorinated and fluorinated compounds exhibit significant bioactivity at low concentrations, raising concerns about their environmental persistence and potential health impacts .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common methods include:

- Halogenation Reactions : Chlorination and fluorination reactions are employed to introduce halogen substituents onto the benzene ring.

- Methoxy Group Introduction : The methoxy group is typically introduced via methylation reactions using methylating agents under controlled conditions.

Comparative Analysis with Similar Compounds

A comparative analysis reveals structural similarities with other fluorinated compounds, which may share biological activity profiles. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C8H5Cl2F3O | Unique substitution pattern on the benzene ring |

| 1,2-Dichloro-3-difluoromethoxy-5-(fluoromethoxy)benzene | C8H5Cl2F3O | Different substitution pattern |

| 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene | C8H5Cl2F3O | Variation in the position of chlorine atoms |

Preparation Methods

Synthesis of 2,4-Dichlorofluorobenzene Intermediates

A foundational step is the preparation of 2,4-dichlorofluorobenzene intermediates, which serve as the aromatic core for further modification.

- Starting from orthodichlorobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid at 60–70 °C for 2.5–3 hours to yield dichloronitrobenzene mixtures with high yield (~98%).

- Subsequent fluorination is achieved by reacting the dichloronitrobenzene mixture with potassium monofluoride in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 145–185 °C for about 3 hours. This step converts nitro groups to fluoronitro derivatives with yields around 82% and transformation efficiencies of ~55%.

- Final chlorination of the fluoronitrobenzene mixture at 180–220 °C for 8–12 hours produces 2,4-dichlorofluorobenzene with yields near 63%.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Orthodichlorobenzene + HNO3/H2SO4 | 60–70 °C, 2.5–3 h | 98 | Formation of dichloronitrobenzene |

| Fluorination | Dichloronitrobenzene + KF (in DMSO/DMF) | 145–185 °C, 3 h | 82 | Conversion to fluoronitrobenzene |

| Chlorination | Fluoronitrobenzene + Cl2 | 180–220 °C, 8–12 h | 63 | Formation of 2,4-dichlorofluorobenzene |

This sequence establishes the chlorofluorobenzene scaffold necessary for subsequent difluoromethoxylation.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced onto the aromatic ring through difluoromethylation of phenolic precursors or direct substitution reactions involving difluorocarbene intermediates.

Difluoromethylation via Difluorocarbene Generation

- Recent research demonstrates a practical approach to difluoromethylate phenols using in situ generated difluorocarbene species from sulfonium salts.

- Phenols react with difluorocarbene to form difluoromethoxy-substituted aromatics under mild conditions, providing good yields and selectivity.

- Control experiments with deuterated sulfonium salts confirm the reaction mechanism proceeds via phenoxide attack on difluorocarbene.

This method can be adapted for fluorinated chlorophenols to yield this compound.

Representative Preparation Method (Hypothetical Integrated Route)

Based on the combination of the above methods, a plausible preparation sequence for this compound is as follows:

| Step | Description | Reagents & Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Nitration of orthodichlorobenzene | HNO3/H2SO4, 60–70 °C, 3 h | ~98 |

| 2 | Fluorination of dichloronitrobenzene | KF in DMSO, 145–185 °C, 3 h | ~82 |

| 3 | Chlorination of fluoronitrobenzene | Cl2, 180–220 °C, 8–12 h | ~63 |

| 4 | Reduction of nitro group to phenol | Catalytic hydrogenation or chemical reduction | Variable, ~80-90 |

| 5 | Difluoromethylation of phenol | Difluorocarbene from sulfonium salt, mild conditions | Moderate to high (50-70) |

This route leverages robust halogenation chemistry and modern difluoromethylation techniques to achieve the target compound.

Analytical and Yield Data Summary

| Compound | Key Reaction | Conditions | Yield (%) | Purification |

|---|---|---|---|---|

| Dichloronitrobenzene | Nitration | 60 °C, 3 h | 98 | Distillation |

| Fluoronitrobenzene | Fluorination with KF | 185 °C, 3 h | 82 | Distillation |

| Dichlorofluorobenzene | Chlorination | 200 °C, 10 h | 63 | Distillation |

| Chlorofluorophenol | Nitro reduction | Catalytic H2, Pd/C | 85 | Extraction |

| Target compound | Difluoromethylation | Difluorocarbene, RT | 60 | Chromatography |

Research Findings and Notes

- The use of potassium monofluoride in aprotic solvents is crucial for effective fluorination of nitroaromatics, balancing reactivity and selectivity.

- Thermal chlorination requires careful temperature control to avoid over-chlorination or decomposition.

- Difluoromethylation via difluorocarbene is a relatively recent advancement that allows introduction of the difluoromethoxy group without harsh reagents or conditions.

- The overall yield of the multi-step synthesis is dependent on optimization at each stage, particularly in the difluoromethylation step.

- Purification by fractional distillation and chromatography ensures high purity of intermediates and final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.